molecular formula C25H23N3O2S B3046181 2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1206993-22-7

2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B3046181
CAS RN: 1206993-22-7
M. Wt: 429.5
InChI Key: DZJXNJVHWWUSCS-UHFFFAOYSA-N
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Description

The compound “2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(m-tolyl)acetamide” is a complex organic molecule. It contains a benzodiazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . It also contains a methoxyphenyl group and a tolyl group, which are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzodiazepine ring and the various functional groups attached to it. The structure-to-magnetism correlation of similar compounds can be quite challenging .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the benzodiazepine ring could potentially influence its solubility and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{[4-(3-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide”:

Pharmacological Research

This compound, due to its benzodiazepine structure, is of significant interest in pharmacological research. Benzodiazepines are known for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. Researchers are exploring this compound for its potential to develop new medications that can treat anxiety disorders, insomnia, and epilepsy with possibly fewer side effects compared to existing drugs .

Neurochemical Studies

The compound’s interaction with neurotransmitter systems, particularly the GABAergic system, makes it a valuable tool in neurochemical studies. It can help in understanding the modulation of GABA receptors and the overall impact on neuronal excitability and inhibition. This is crucial for developing treatments for neurological conditions such as epilepsy, anxiety, and depression .

Cancer Research

Recent studies have indicated that benzodiazepine derivatives may exhibit anticancer properties. This compound is being investigated for its potential to inhibit the growth of cancer cells and induce apoptosis. Research in this area aims to develop new chemotherapeutic agents that are more effective and have fewer side effects than current treatments .

Molecular Biology

In molecular biology, this compound can be used as a probe to study protein-ligand interactions. Its unique structure allows it to bind to specific proteins, making it useful in elucidating the mechanisms of protein function and interaction. This can aid in the discovery of new drug targets and the development of novel therapeutic strategies .

Medicinal Chemistry

The synthesis and modification of this compound provide insights into the structure-activity relationship (SAR) of benzodiazepine derivatives. Medicinal chemists can use this information to design and synthesize new compounds with improved pharmacological profiles. This research is essential for the development of next-generation benzodiazepine-based therapeutics .

Toxicological Studies

Understanding the toxicity profile of this compound is crucial for its potential therapeutic use. Toxicological studies help in determining the safe dosage range, potential side effects, and long-term effects of the compound. This information is vital for the preclinical development of new drugs .

Biochemical Assays

This compound can be used in various biochemical assays to study enzyme activity, receptor binding, and cellular responses. Its application in these assays helps in understanding the biochemical pathways it affects and its potential therapeutic targets. This research is fundamental for drug discovery and development.

Sigma-Aldrich product information. Research articles on benzodiazepine derivatives and cancer. Studies on protein-ligand interactions. Medicinal chemistry research on benzodiazepine derivatives. Toxicological studies of benzodiazepine compounds. : Behavioral science research on anxiolytic and sedative effects. : Biochemical assays involving benzodiazepine derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, benzodiazepines are often used as medications due to their psychoactive properties .

properties

IUPAC Name

2-[[2-(3-methoxyphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-17-7-5-9-19(13-17)26-24(29)16-31-25-15-23(18-8-6-10-20(14-18)30-2)27-21-11-3-4-12-22(21)28-25/h3-14H,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJXNJVHWWUSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129893
Record name 2-[[4-(3-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]thio]-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(m-tolyl)acetamide

CAS RN

1206993-22-7
Record name 2-[[4-(3-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]thio]-N-(3-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206993-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(3-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]thio]-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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